N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H25N3O5 and its molecular weight is 399.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various biological effects.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Furan Intermediate : The furan ring can be synthesized through methods such as the Paal-Knorr synthesis, which involves cyclizing 1,4-dicarbonyl compounds.
- Preparation of Oxalamide Intermediate : This is achieved by reacting oxalyl chloride with an appropriate amine under anhydrous conditions.
- Coupling Reaction : The final step involves coupling the furan-derived amine with the oxalamide intermediate to form the desired product.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, related oxadiazole derivatives have shown antiproliferative activity against various cancer cell lines, including colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) .
Table 1: Antiproliferative Activity of Related Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
Oxadiazole A | HCT-116 | 15.6 |
Oxadiazole B | HeLa | 20.4 |
N1-(3-furan...) | TBD | TBD |
Enzyme Inhibition
The compound may also exhibit enzyme inhibition properties similar to other oxalamides, particularly in inhibiting tyrosinase activity, which is crucial for melanin production. In studies involving phenolic compounds, significant tyrosinase inhibitory activities were observed, suggesting that this compound could potentially inhibit this enzyme .
Mechanism of Action :
The mechanism involves binding to the active site of tyrosinase, disrupting its function and leading to decreased melanin synthesis. This is particularly relevant in conditions like hyperpigmentation.
Cytotoxicity Studies
In cytotoxicity assays conducted on B16F10 melanoma cells, compounds similar to this compound demonstrated low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for further development .
Case Studies
Several case studies have highlighted the biological efficacy of compounds with similar structures:
- Study on Tyrosinase Inhibition : A study evaluated the effects of various phenolic compounds on tyrosinase activity in zebrafish larvae, showing that specific structural modifications enhance inhibitory potency .
- Antiproliferative Effects : Another study assessed a library of oxadiazole derivatives for their antiproliferative effects and found promising candidates that inhibited topoisomerase I activity, indicating potential for cancer therapy .
Eigenschaften
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-21(28,13-17-8-5-11-29-17)14-22-19(26)20(27)23-15-6-4-7-16(12-15)24-10-3-2-9-18(24)25/h4-8,11-12,28H,2-3,9-10,13-14H2,1H3,(H,22,26)(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXGPYFLCAYSRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.